molecular formula C21H24N4O9S2 B2708004 Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-68-3

Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2708004
CAS No.: 398999-68-3
M. Wt: 540.56
InChI Key: FFSQVPCYWVZPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with an ethyl carboxylate group and a sulfonyl-linked phenyl ring. The phenyl ring is further modified by a carbamoyl group attached to a 3-(ethoxycarbonyl)-5-nitrothiophene moiety. The sulfonyl group increases polarity and may improve metabolic stability compared to ester or amide linkages .

Properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-5-nitrothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O9S2/c1-3-33-20(27)16-13-17(25(29)30)35-19(16)22-18(26)14-5-7-15(8-6-14)36(31,32)24-11-9-23(10-12-24)21(28)34-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQVPCYWVZPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. Starting from commercially available precursors, the synthesis often includes:

  • Ethylation: : Introduction of ethoxycarbonyl groups via ethylation reactions.

  • Nitration: : Incorporation of nitro groups through controlled nitration reactions.

  • Thiophene Ring Formation: : Construction of the thiophene ring using suitable sulfur-containing reagents.

  • Amide Bond Formation: : Coupling reactions to form the amide bonds using carbamoylating agents.

  • Sulfonylation: : Introduction of sulfonyl groups through reactions with sulfonyl chlorides.

  • Piperazine Carboxylation: : Attachment of piperazine via carboxylation reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic steps, albeit on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule, altering its electronic structure.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in oxidation state.

  • Substitution: : Replacement of one functional group by another under suitable conditions.

Common Reagents and Conditions:
  • Oxidation: : Often carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Typically achieved using reducing agents like lithium aluminum hydride or palladium on carbon.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction often result in altered versions of the original compound with modified functional groups, while substitution can introduce entirely new functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant anticancer activities. For instance, studies have shown that derivatives containing thiophene rings can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanisms of action often involve:

  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It has been reported to cause G2/M phase arrest, thereby preventing cancer cell division.

Antimicrobial Activity

Thiophene derivatives have also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that similar compounds exhibit potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) in the low micromolar range.

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting specific diseases. Its potential applications include:

  • Cancer Therapy : As discussed, its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for anticancer drug formulation.
  • Antimicrobial Agents : Given its effectiveness against bacteria, it could be explored as a new class of antibiotics.
  • Neurological Disorders : Preliminary studies suggest that similar compounds may have neuroprotective effects, warranting exploration in treating conditions like Alzheimer's disease.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents tailored to achieve the desired structure. Optimizing these synthetic pathways is crucial for enhancing yield and purity.

Synthetic Route Overview

  • Formation of the Piperazine Ring : Initial steps involve constructing the piperazine core.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethoxycarbonyl and nitrothiophene moieties.
  • Final Coupling Reactions : The final steps typically involve coupling reactions to form the complete structure.

Case Studies and Research Insights

Several studies have evaluated the biological activity and therapeutic potential of thiophene derivatives similar to this compound:

  • Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited submicromolar GI50 values against A549 lung cancer cells, indicating strong antiproliferative effects.
  • Antimicrobial Screening : Research published in Antibiotics highlighted the antimicrobial efficacy of thiophene derivatives against common bacterial strains, with specific focus on their mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. It can bind to proteins, enzymes, or receptors, modulating their activity and triggering downstream effects. The pathways involved often depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

  • Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (): Replaces the ethoxycarbonyl and nitro groups with a cyano substituent. This analog may exhibit improved solubility (predicted logP ~2.8 vs. 3.5 for the target compound) and distinct kinase inhibition profiles .

Piperazine Core Modifications

  • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate ():
    Lacks the sulfonylphenyl-carbamoyl-thiophene side chain, instead featuring a direct 4-nitrophenyl substituent. This simplification reduces molecular weight (MW ~349 vs. ~535 for the target) and lipophilicity (logP ~2.1), making it more suitable for aqueous-phase reactions .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
    Replaces the carboxylate ester with a carboxamide, enhancing hydrogen-bonding capacity. The chloroaryl group may direct activity toward neurological targets (e.g., serotonin receptors) rather than antimicrobial applications .

Heterocyclic System Variations

  • Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate (): Incorporates a thiazolidinone moiety connected via a hexanoyl chain.

Sulfonyl vs. Carbonyl Linkers

  • 4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide (): Uses a benzoylamino linkage instead of carbamoyl-sulfonyl. The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance selectivity for proteolytic enzymes .

Data Tables: Structural and Physicochemical Comparisons

Table 1. Key Structural Features

Compound Name Thiophene Substituents Piperazine Substituent Heterocyclic Core Linker Type
Target Compound Ethoxycarbonyl, Nitro 4-(Sulfonylphenyl) Thiophene Sulfonyl
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Cyano 4-(Sulfonylphenyl) Thiophene Sulfonyl
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate - 4-Nitrophenyl - Direct bond
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - 4-Ethyl, Carboxamide - Carboxamide

Table 2. Predicted Physicochemical Properties

Compound Name Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~535 3.5 2 10
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate ~490 2.8 2 9
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate ~349 2.1 0 6

Biological Activity

Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a sulfonamide moiety, and a nitrothiophene group. The molecular formula is C21H24N4O5SC_{21}H_{24}N_4O_5S, with a molecular weight of approximately 432.50 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, sulfonamides typically act as inhibitors of carbonic anhydrase, while nitro groups can participate in redox reactions that may affect cellular signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of related compounds. For example, derivatives containing nitrothiophene have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Compounds with similar structural motifs have been reported to possess antimicrobial properties. The presence of the ethoxycarbonyl group may enhance membrane permeability, leading to increased effectiveness against bacterial strains. In vitro assays have shown activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of related piperazine derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Mechanism References
AntitumorInduction of apoptosis via caspase activation
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of COX-2 and cytokine production

Case Study 1: Antitumor Efficacy

A study published in Cancer Letters explored the efficacy of a nitrothiophene derivative similar to this compound in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction compared to control groups, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial activity of various piperazine derivatives against clinical isolates. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria, suggesting clinical relevance for treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can intermediates be characterized?

  • Methodology : Begin with cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives to form the thiophene core. Subsequent coupling reactions (e.g., carbamoylation using isocyanate intermediates, sulfonylation with 4-sulfonylphenyl derivatives) can introduce functional groups. Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) and characterization using IR, ¹H/¹³C-NMR, and high-resolution mass spectrometry (HRMS) are critical for verifying intermediates .

Q. How can researchers ensure the purity and stability of this compound under varying experimental conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis irradiation). Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Use elemental analysis to confirm purity (>95%) and differential scanning calorimetry (DSC) to assess thermal behavior .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology : Combine ¹H-NMR (to identify protons on the piperazine and phenyl rings), ¹³C-NMR (to confirm carbonyl and sulfonyl groups), and IR (to detect nitro and carbamate stretches at ~1520 cm⁻¹ and ~1700 cm⁻¹, respectively). Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology : Synthesize derivatives by modifying the nitrothiophene (e.g., replacing nitro with cyano) or piperazine (e.g., substituting ethyl carboxylate with tert-butyl groups). Test in vitro activity (e.g., enzyme inhibition assays for PDE5 or carbonic anhydrase) and in vivo efficacy (e.g., rodent models for inflammation/pain). Use multivariate analysis (ANOVA) to correlate structural changes with activity .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

  • Methodology : If NMR signals conflict with predicted structures, employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric forms or stereochemical outcomes. Cross-validate with X-ray crystallography if single crystals are obtainable. For unexpected side reactions (e.g., sulfonylation failures), optimize reaction conditions (e.g., temperature, catalyst loading) using design of experiments (DoE) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PDE5 or kinases) using crystal structures from the PDB. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare computed binding energies (ΔG) with experimental IC₅₀ values .

Q. What experimental controls are essential when evaluating this compound’s pharmacokinetic properties?

  • Methodology : Include positive controls (e.g., sildenafil for PDE5 studies) and vehicle controls (e.g., DMSO) in assays. For bioavailability studies, administer the compound orally and intravenously in animal models, then quantify plasma concentrations via LC-MS/MS. Calculate pharmacokinetic parameters (t₁/₂, Cₘₐₓ) using non-compartmental analysis .

Methodological Considerations

  • Data Contradiction Analysis : When biological activity diverges between in vitro and in vivo models, consider metabolite interference (e.g., ester hydrolysis) or plasma protein binding. Use metabolic stability assays (e.g., liver microsomes) to identify degradation pathways .
  • Theoretical Frameworks : Link synthesis and SAR studies to drug design principles (e.g., Lipinski’s Rule of Five) or enzyme inhibition kinetics (Michaelis-Menten models) to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.